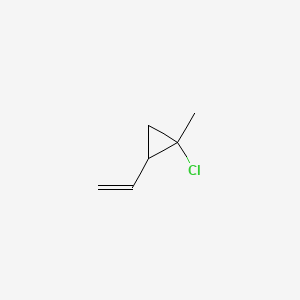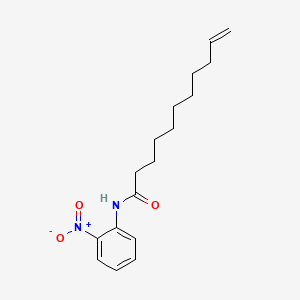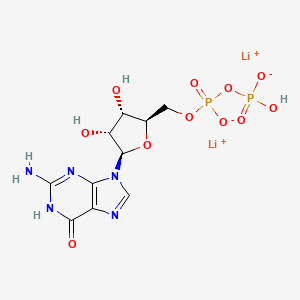
Guanosine 5'-diphosphoric acid dilithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 5’-diphosphoric acid dilithium salt is a purine nucleotide that plays a crucial role in various biochemical processes. It is a derivative of guanosine, which is a nucleoside composed of guanine attached to a ribose sugar. This compound is involved in cellular signaling and energy transfer, making it essential for numerous biological functions .
準備方法
Synthetic Routes and Reaction Conditions
Guanosine 5’-diphosphoric acid dilithium salt can be synthesized through the phosphorylation of guanosine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of guanosine 5’-diphosphoric acid dilithium salt involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are cultured in bioreactors, where they produce the compound through their metabolic pathways. The product is then extracted and purified using chromatographic techniques .
化学反応の分析
Types of Reactions
Guanosine 5’-diphosphoric acid dilithium salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into guanosine 5’-triphosphate.
Reduction: It can be reduced to guanosine monophosphate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed.
Major Products
Oxidation: Guanosine 5’-triphosphate.
Reduction: Guanosine monophosphate.
Substitution: Various substituted guanosine derivatives.
科学的研究の応用
Guanosine 5’-diphosphoric acid dilithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: The compound is involved in cell signaling pathways and is used to investigate cellular processes such as apoptosis and proliferation.
Medicine: It has potential therapeutic applications in treating neurological disorders and cancer due to its role in cellular signaling.
作用機序
Guanosine 5’-diphosphoric acid dilithium salt exerts its effects by interacting with specific molecular targets and pathways. It binds to G-protein-coupled receptors (GPCRs) and activates G-proteins by exchanging GDP for GTP. This activation triggers downstream signaling pathways that regulate various cellular functions, including gene expression, cell growth, and metabolism .
類似化合物との比較
Similar Compounds
Guanosine 5’-triphosphate: Another purine nucleotide involved in energy transfer and signaling.
Adenosine 5’-diphosphate: A similar nucleotide that plays a role in energy metabolism.
Cytidine 5’-diphosphate: Involved in the synthesis of phospholipids and nucleic acids
Uniqueness
Guanosine 5’-diphosphoric acid dilithium salt is unique due to its specific role in G-protein signaling and its potential therapeutic applications in treating neurological disorders and cancer. Its ability to modulate cellular signaling pathways makes it a valuable compound in both research and clinical settings .
特性
CAS番号 |
95648-84-3 |
|---|---|
分子式 |
C10H13Li2N5O11P2 |
分子量 |
455.1 g/mol |
IUPAC名 |
dilithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChIキー |
AYHHBIHQJFJWSB-LGVAUZIVSA-L |
異性体SMILES |
[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
正規SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


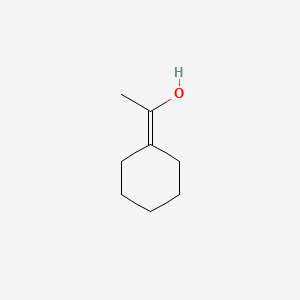
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
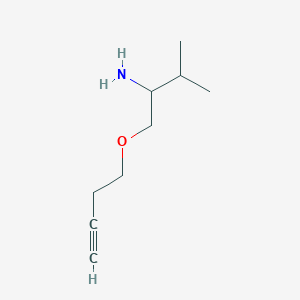
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791929.png)
![(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol](/img/structure/B13791931.png)
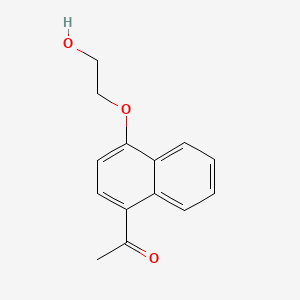
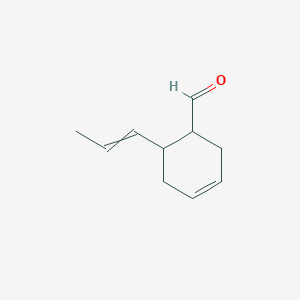
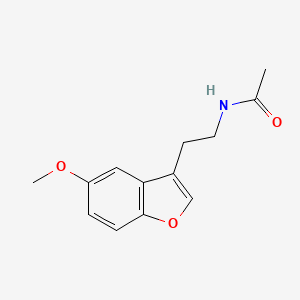
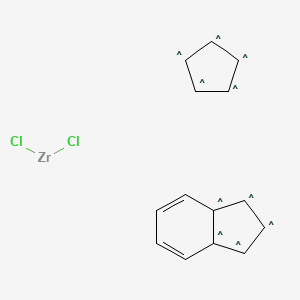

![2-Naphthalenesulfonic acid, 3-[[5-hydroxy-2-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-, monoammonium salt](/img/structure/B13791975.png)
![4-[(4-Nitrophenyl)methanesulfonyl]morpholine](/img/structure/B13791988.png)
